molecular formula C12H9ClN4 B13708879 N-(2-Chloro-4-pyrimidinyl)indol-7-amine

N-(2-Chloro-4-pyrimidinyl)indol-7-amine

Cat. No.: B13708879
M. Wt: 244.68 g/mol
InChI Key: PPVLYGJTVDXNSH-UHFFFAOYSA-N
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Description

The compound with the identifier “MFCD33401707” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD33401707” involves multiple steps, each requiring precise reaction conditions to ensure the desired product is obtained. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include functional group modifications, such as halogenation or alkylation, to introduce specific substituents that enhance the compound’s properties.

Industrial Production Methods

On an industrial scale, the production of “MFCD33401707” is optimized for efficiency and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process may also include purification steps, such as crystallization or chromatography, to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

“MFCD33401707” undergoes a variety of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving “MFCD33401707” often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

“MFCD33401707” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: “MFCD33401707” has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism by which “MFCD33401707” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in the desired biological or chemical effects.

Properties

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

N-(2-chloropyrimidin-4-yl)-1H-indol-7-amine

InChI

InChI=1S/C12H9ClN4/c13-12-15-7-5-10(17-12)16-9-3-1-2-8-4-6-14-11(8)9/h1-7,14H,(H,15,16,17)

InChI Key

PPVLYGJTVDXNSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NC3=NC(=NC=C3)Cl)NC=C2

Origin of Product

United States

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